シス-3-ヘキセニルバレレート

説明

cis-3-HEXENYLVALERATE is a natural product found in Heracleum dissectum and Matricaria chamomilla with data available.

科学的研究の応用

シス-3-ヘキセニルバレレート:包括的な分析

香料およびフレグランス: シス-3-ヘキセニルバレレートは、その心地よい緑色、新鮮でわずかにフローラルな香りのため、香料業界で広く使用されています。 これは、香水、オードパルファム、オードトワレ、オードコロンの香りの組成を作成する際の主要な成分であり、生きた植物を連想させる自然で活気に満ちた香りのプロファイルを備えています .

フレーバー剤: この化合物は、さまざまな食品製品のフレーバー剤として役立ちます。 その緑色で新鮮な味は、特にリンゴやナシベースの製品で、フルーツフレーバーの風味プロファイルを強化するのに適しています .

化粧品業界: 化粧品では、シス-3-ヘキセニルバレレートは、その香りの特性のために使用されます。 ローション、クリーム、シャンプー、その他のパーソナルケア製品に爽やかな香りを与えます .

アロマテラピー: そのリラックス効果と高揚感のある香りのため、シス-3-ヘキセニルバレレートはアロマテラピー製品で見つけることができます。 ディフューザーやアロマキャンドルで使用すると、ストレスを軽減し、気分を高める効果があるとされています。

昆虫誘引物質: 研究によると、この化合物は昆虫誘引物質として作用する可能性があり、昆虫の行動研究や環境に優しい害虫駆除方法の開発に役立ちます .

植物代謝産物研究: シス-3-ヘキセニルバレレートは、植物に自然に見られる揮発性油成分として、植物学的研究に関心を集めています。 研究者は、植物の代謝と揮発性化合物が植物のライフサイクルで果たす役割を理解するのに役立ちます .

食品添加物評価: この化合物は、食品添加物としての安全性について、FAO/WHO合同食品添加物専門委員会(JECFA)などの食品安全当局によって評価され、食品フレーバー剤としての責任ある使用が確保されています .

作用機序

Target of Action

cis-3-Hexenyl valerate, also known as (Z)-3-Hexenyl valerate or cis-3-Hexenyl pentanoate, is primarily used as a flavor and fragrance agent . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, where it imparts a green type odor and flavor .

Mode of Action

Upon inhalation or ingestion, cis-3-Hexenyl valerate interacts with these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic green type odor and flavor

Biochemical Pathways

The perception of flavor and fragrance involves complex biochemical pathways. When cis-3-Hexenyl valerate binds to olfactory and taste receptors, it triggers a cascade of biochemical reactions. These reactions lead to the generation of electrical signals that are transmitted to the brain, resulting in the perception of smell and taste .

Result of Action

The primary result of the action of cis-3-Hexenyl valerate is the perception of its characteristic green type odor and flavor . This can enhance the sensory experience of foods, beverages, and other products in which it is used.

Action Environment

The action of cis-3-Hexenyl valerate can be influenced by various environmental factors. For example, its volatility and stability can affect its release into the air and its perception upon inhalation. Other factors, such as temperature, humidity, and the presence of other compounds, can also influence its action .

生物活性

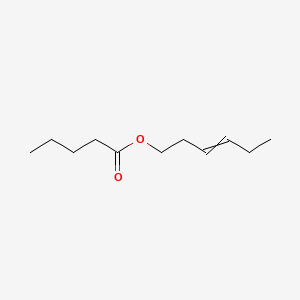

Cis-3-Hexenyl pentanoate, also known as (3Z)-hex-3-en-1-yl pentanoate, is a fatty acid ester with the chemical formula and a molecular weight of approximately 184.28 g/mol. This compound is part of a broader class of organic compounds known as fatty acid esters, which are derived from the reaction of fatty acids with alcohols. The biological activity of cis-3-hexenyl pentanoate has been explored in various studies, particularly in relation to its effects on plant biology, food preservation, and potential applications in therapeutic contexts.

- IUPAC Name : (3Z)-hex-3-en-1-yl pentanoate

- CAS Registry Number : 35852-46-1

- Molecular Weight : 184.28 g/mol

- Structure :

- SMILES:

CCCCC(=O)OCC\C=C/CC - InChI Identifier:

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5

- SMILES:

1. Effects on Post-Harvest Crops

Research has shown that cis-3-Hexenyl pentanoate exhibits significant biological activity in post-harvest applications. For instance, studies involving strawberries treated with cis-3-Hexenyl compounds demonstrated increased survival rates against fungal infections compared to untreated controls. Specifically, strawberries treated with 0.1 µmol and 1 µmol concentrations of cis-3-Hexenyl showed survival rates of approximately 60% after two days, while control strawberries had a survival rate of only about 10% .

| Treatment Concentration (µmol) | Survival Rate (%) |

|---|---|

| Control | 10 |

| 0.1 | 60 |

| 1 | 60 |

| 5 | ~40 |

| 50 | ~40 |

This indicates that cis-3-Hexenyl pentanoate can enhance the resilience of fruits against post-harvest decay caused by pathogens such as Botrytis cinerea.

2. Gas Phase Kinetics and Environmental Impact

The reactivity of cis-3-Hexenyl esters in the atmosphere has been investigated through gas-phase kinetics studies. The reaction rate coefficients for these compounds when exposed to hydroxyl (OH) radicals were measured, providing insights into their atmospheric lifetimes and potential environmental impacts. For example, the rate coefficient for cis-3-Hexenyl esters was found to vary significantly based on structural differences within the compounds .

| Compound | Rate Coefficient (10^-11 cm^3 molecule^-1 s^-1) |

|---|---|

| cis-3-Hexenyl Isobutyrate | 4.84 ± 0.39 |

| cis-3-Hexenyl Hexanoate | 10.58 ± 1.40 |

These findings are crucial for understanding how these compounds may contribute to atmospheric chemistry and pollution.

Case Studies

A notable case study examined the effects of various concentrations of cis-3-Hexenyl compounds on the decay rates of strawberries during storage. The study highlighted that lower concentrations effectively inhibited fungal growth while maintaining fruit quality over extended periods .

Summary

Cis-3-Hexenyl pentanoate demonstrates a range of biological activities with significant implications for agriculture and environmental science. Its ability to enhance post-harvest fruit longevity and its reactivity in atmospheric conditions are particularly noteworthy. Further research into its therapeutic potential could unveil additional applications in health sciences.

特性

IUPAC Name |

hex-3-enyl pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFTVTFOOTVHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865795 | |

| Record name | Hex-3-en-1-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-3-Hexenyl valerate in the context of the provided research?

A1: Cis-3-Hexenyl valerate is identified as a characteristic aroma component in certain varieties of matcha green tea []. Its presence, alongside other volatile compounds, contributes to the distinct regional flavor profiles of matcha from different origins.

Q2: How does the concentration of cis-3-Hexenyl valerate vary among different matcha samples?

A2: The research indicates that cis-3-Hexenyl valerate is among the 108 distinct odorants that show concentration variations among different matcha samples []. This variation plays a key role in differentiating the aroma characteristics of matcha from different regions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。